3-(Diethylamino)propan-1-ol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(diethylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-3-8(4-2)6-5-7-9;/h9H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGDUYAPICXRSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Diethylamino Propan 1 Ol and Its Hydrochloride Salt
Direct Synthesis Routes of 3-(Diethylamino)propan-1-ol
The formation of the 3-(diethylamino)propan-1-ol free base can be achieved through several pathways, each with distinct advantages and precursor requirements.
Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with another alcohol. While commonly associated with the production of biodiesel from fatty acid esters, the principles of this reaction can be applied to the synthesis of amino alcohol derivatives. csic.es For instance, acylderivatives of amino alcohols like 3-phenylamino-1,2-propanediol have been synthesized by the transesterification of fatty acid methyl esters using sodium methoxide as a catalyst. csic.es The reaction yield in such processes is influenced by temperature, the molar ratio of reactants, reaction time, and catalyst concentration. csic.es
Theoretically, a similar approach could be envisioned for 3-(diethylamino)propan-1-ol, potentially through the aminolysis of a 3-hydroxypropyl ester with diethylamine (B46881) or a related transesterification pathway. The efficiency of such a reaction would depend on optimizing conditions to favor the desired product over potential side reactions.
Table 1: Factors Influencing Transesterification Yield for Amino Alcohol Derivatives csic.es
| Parameter | Effect on Yield | Optimal Conditions (Example) |
| Temperature | Increases with temperature to an optimum point | 120-140 °C |
| Molar Ratio | Increases with ester concentration | 4:1 (Ester/Aminoalcohol) |
| Catalyst Conc. | Increases yield up to an optimal level | Varies with catalyst (e.g., Sodium Methoxide) |
| Reaction Time | Yield increases with time | Dependent on other parameters |
The hydroxyl group of 3-(diethylamino)propan-1-ol can be readily functionalized through esterification to produce a variety of derivatives. This reaction is not only a method for creating new compounds but also serves as a key step in the synthesis of more complex molecules. The esterification of analogous 1,3-amino alcohols, such as 3-(dimethylamino)propan-1-ol, has been studied to understand the reaction kinetics. rsc.org
These studies show that intermolecular esterification can proceed through an intramolecular general base-catalyzed formation of a cyclic tetrahedral intermediate. rsc.org The reaction rates are influenced by alkyl substitutions on the amino alcohol backbone, though the effects are often modest. rsc.org Such esterification reactions typically exhibit significant negative entropies of activation and moderate enthalpies of activation, which is characteristic of concerted bimolecular reactions with highly ordered transition states. rsc.org
Table 2: Kinetic Parameters for Esterification of a 1,3-Amino Alcohol Analog rsc.org
| Parameter | Observation | Implication |
| Reaction Mechanism | Intramolecular general base catalysis | The amino group participates in the reaction, accelerating the ester formation. |
| Transition State | Highly ordered | Characterized by a substantial negative entropy of activation. |
| Enthalpy of Activation | Modest | Indicates a relatively low energy barrier for the reaction to proceed. |
A robust and widely used method for the synthesis of γ-amino alcohols is the nucleophilic ring-opening of four-membered cyclic ethers, known as oxetanes. researchgate.net In this strategy, diethylamine acts as the nucleophile, attacking the oxetane ring. The reaction is typically promoted by a Lewis acid or Brønsted acid to activate the oxetane, making it more susceptible to nucleophilic attack. researchgate.net
The reaction involves the attack of the nitrogen atom of diethylamine on one of the methylene carbons adjacent to the ether oxygen in the oxetane ring. This leads to the cleavage of a carbon-oxygen bond and the formation of the 3-(diethylamino)propan-1-ol product. This method is advantageous due to the commercial availability of oxetane and diethylamine and generally results in good yields of the desired 1,3-amino alcohol. The regioselectivity of the ring-opening can be influenced by substituents on the oxetane ring. researchgate.net
Synthesis of Related Amino-Alcohol Derivatives and Precursors
The synthesis of derivatives of 3-(diethylamino)propan-1-ol allows for the exploration of structure-activity relationships in various applications. These derivatives can be prepared by modifying the parent molecule or by starting from different precursors. For example, the synthesis of duloxetine, a pharmaceutical, involves an intermediate, (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol, which highlights the importance of such amino alcohol scaffolds. researchgate.netgoogle.com
The synthesis of precursors is a critical first step. Key precursors for 3-(diethylamino)propan-1-ol include diethylamine and a three-carbon chain with appropriate functional groups. For the nucleophilic ring-opening strategy, the precursor is oxetane. Oxetane can be synthesized via the intramolecular cyclization of 3-halo-1-propanol (e.g., 3-chloro-1-propanol) in the presence of a strong base. google.com This cyclization, often a Williamson ether synthesis, is a common method for producing cyclic ethers.
Conversion to the Hydrochloride Salt Form for Research Applications
Tertiary amines like 3-(diethylamino)propan-1-ol are often converted to their hydrochloride salts to improve their stability, crystallinity, and solubility in aqueous media. sciencemadness.orgjst.go.jp The conversion is a straightforward acid-base reaction.
The free base form of 3-(diethylamino)propan-1-ol is dissolved in a suitable anhydrous organic solvent, such as diethyl ether, acetone, or ethanol. sciencemadness.orgresearchgate.net Anhydrous hydrogen chloride, either as a gas or as a solution in an anhydrous solvent (e.g., HCl in dioxane), is then added to the solution. researchgate.net The use of anhydrous conditions is crucial, as the presence of water can prevent crystallization and lead to the formation of a viscous oil, since amine hydrochlorides can be hygroscopic and highly water-soluble. sciencemadness.org Upon addition of HCl, the tertiary amine is protonated, forming the ammonium (B1175870) chloride salt, which typically precipitates from the organic solvent as a crystalline solid. sciencemadness.org The resulting solid can then be collected by filtration and dried.
Optimization and Scale-Up Considerations in Laboratory Synthesis
Optimizing the synthesis of 3-(diethylamino)propan-1-ol and its hydrochloride salt is essential for improving yield, purity, and efficiency, particularly when scaling up the reaction from laboratory to larger scales.
Key optimization parameters include:
Temperature Control: Many of the synthetic steps, such as nucleophilic ring-opening or the formation of the hydrochloride salt, can be exothermic. Proper temperature control is necessary to prevent side reactions and ensure safety.
Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation. For the salt formation, the solvent must be one in which the free base is soluble but the hydrochloride salt is not. sciencemadness.org
Reagent Stoichiometry: The molar ratios of reactants, such as the nucleophile to the electrophile or the amine to the acid, must be carefully controlled to ensure complete reaction and minimize unreacted starting materials in the final product.
Catalyst Choice and Loading: For catalyzed reactions like the ring-opening of oxetane, the selection of an appropriate Lewis or Brønsted acid and its concentration are critical for achieving high conversion and selectivity.
Work-up and Purification: On a larger scale, purification methods like distillation or crystallization are often preferred over chromatography. The purification of the final hydrochloride salt relies on its precipitation and subsequent washing to remove impurities. The solubility of the salt in various solvents must be considered to develop an effective purification protocol. google.com
For industrial applications, process safety, cost of raw materials, and waste management are also significant considerations during scale-up.
Chemical Transformations and Reaction Pathways of 3 Diethylamino Propan 1 Ol Hydrochloride
Reactivity of the Tertiary Amine Moiety
The tertiary amine in 3-(diethylamino)propan-1-ol is a key center for its chemical reactivity, functioning as a base and a nucleophile.
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of the free base form of 3-(diethylamino)propan-1-ol allows it to act as a nucleophile. Tertiary amines, in their unprotonated state, can participate in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides. masterorganicchemistry.comrsc.orglibretexts.org This reaction leads to the formation of a quaternary ammonium (B1175870) salt. However, the nucleophilicity of tertiary amines can be diminished by steric hindrance from the attached alkyl groups. masterorganicchemistry.comresearchgate.net In the case of 3-(diethylamino)propan-1-ol hydrochloride, the amine is already protonated, which means it must first be neutralized to its free base form to exhibit nucleophilic properties.
The general trend for the nucleophilicity of amines is that it increases with basicity, following the order of secondary amines > primary amines > ammonia. masterorganicchemistry.com Acyclic tertiary amines can also act as nucleophiles in substitution reactions with aromatic and heteroaromatic halides. rsc.org
Table 1: Nucleophilic Substitution Reactions of the Tertiary Amine
| Reactant Class | Example Reagent | Product Type |
|---|---|---|
| Alkyl Halides | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt |
| Acyl Halides | Acetyl Chloride (CH₃COCl) | Acylammonium Salt |
Acid-Base Equilibrium and Protonation Studies
As a hydrochloride salt, the tertiary amine group exists in its protonated, cationic form. This ammonium ion is in equilibrium with its conjugate base, the neutral tertiary amine. This equilibrium is dictated by the pH of the solution and the pKa of the conjugate acid. pressbooks.pub
R₃N + H₃O⁺ ⇌ R₃NH⁺ + H₂O
The pKa values for most simple alkylammonium ions are in the range of 9.5 to 11.0. msu.edulibretexts.org For instance, the pKa of dipropylamine (B117675) is reported as 11.0, and diethyl(propyl)amine (B1197914) is estimated to have a pKa between 10.8 and 11.0. smolecule.comnih.gov This indicates that 3-(diethylamino)propan-1-ol is a relatively strong base and will exist predominantly in its protonated (ammonium) form in neutral or acidic solutions. pressbooks.pub The presence of electron-releasing alkyl groups stabilizes the positive charge on the ammonium ion, making the amine more basic than ammonia. libretexts.org
Formation of Imine Derivatives
The formation of an imine (a compound containing a carbon-nitrogen double bond, C=N) occurs through the reaction of a primary or secondary amine with an aldehyde or ketone. chemistrysteps.comlibretexts.org Tertiary amines, such as the diethylamino group in the target molecule, cannot form imines. aklectures.com This is because the mechanism of imine formation requires the elimination of a water molecule, which involves the removal of two hydrogen atoms from the nitrogen atom of the amine. libretexts.org Since a tertiary amine lacks any hydrogen atoms directly attached to the nitrogen, it is unable to undergo the necessary dehydration step to form a stable imine derivative. chemistrysteps.comaklectures.com
Reactivity of the Primary Alcohol Moiety
The primary alcohol group (-CH₂OH) on the propanol (B110389) backbone is susceptible to oxidation and substitution reactions, which are cornerstone transformations in organic synthesis. solubilityofthings.com
Oxidation Pathways
Primary alcohols can be oxidized to form either aldehydes or, upon further oxidation, carboxylic acids. libretexts.orgwikipedia.org The specific product obtained depends on the choice of oxidizing agent and the reaction conditions. chemguide.co.ukstudymind.co.uk
Partial Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder oxidizing agents are typically used, or the aldehyde product is removed from the reaction mixture as it forms (e.g., by distillation) to prevent further oxidation. libretexts.orgchemguide.co.uk
Complete Oxidation to Carboxylic Acids: Stronger oxidizing agents and more vigorous conditions (such as heating under reflux) will fully oxidize the primary alcohol to a carboxylic acid. chemguide.co.ukchemistrysteps.com The reaction proceeds through an aldehyde intermediate which is then further oxidized. wikipedia.orgresearchgate.net
Table 2: Common Reagents for the Oxidation of the Primary Alcohol Moiety
| Oxidation Product | Reagent(s) | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous, dichloromethane (B109758) (CH₂Cl₂) |
| Aldehyde | Dess–Martin periodinane (DMP) | Room temperature, CH₂Cl₂ |
| Aldehyde | Swern Oxidation (DMSO, oxalyl chloride) | Low temperature (-78 °C) |
| Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄) | Basic solution, followed by acid workup |
| Carboxylic Acid | Jones Reagent (CrO₃ in H₂SO₄/acetone) | Aqueous acetone |
Substitution Reactions for Functional Group Interconversion
The hydroxyl (-OH) group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. chemistrysteps.comlibretexts.org This functional group interconversion allows for the replacement of the hydroxyl group with other functionalities, such as halides.
Conversion to Alkyl Halides: Primary alcohols can be converted to alkyl halides via an Sₙ2 mechanism. chemistrysteps.comslideshare.net This can be achieved using hydrogen halides (HX), but reagents like thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides are often preferred as they avoid the strongly acidic conditions and potential rearrangements associated with HX. libretexts.orgjove.com
Conversion to Sulfonate Esters: A widely used strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate. libretexts.orglibretexts.org This is done by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a base like pyridine. ucalgary.ca The resulting tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. libretexts.orgucalgary.ca This two-step process often provides better control over the reaction, especially for complex molecules. sinica.edu.twacs.org
Table 3: Reagents for Substitution and Functional Group Interconversion of the Alcohol Moiety
| Desired Product | Reagent(s) | Mechanism |
|---|---|---|
| Alkyl Chloride (R-Cl) | Thionyl chloride (SOCl₂) | Sₙ2 |
| Alkyl Bromide (R-Br) | Phosphorus tribromide (PBr₃) | Sₙ2 |
| Alkyl Halide (R-X) | Hydrogen Halide (HBr, HCl with ZnCl₂) | Sₙ2 |
Strategies for Derivatization and Functionalization
The presence of both a secondary amine (upon deprotonation of the hydrochloride salt) and a primary alcohol in the structure of 3-(diethylamino)propan-1-ol allows for a range of chemical modifications. These functional groups can be selectively targeted to create new molecules with tailored properties.
Formation of Amides via Acyl Chlorides
The reaction of 3-(diethylamino)propan-1-ol with acyl chlorides is a direct method for the synthesis of N,N-disubstituted amides. This transformation, often a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the diethylamino group on the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.
The general reaction scheme involves the acylation of the secondary amine functionality. For this to occur, the hydrochloride salt must first be neutralized, or the reaction must be performed under conditions that allow for the in-situ formation of the free amine.
Reaction Scheme: (C₂H₅)₂NH(CH₂)₃OH·HCl + RCOCl + Base → (C₂H₅)₂N(COR)(CH₂)₃OH + Base·HCl
Detailed research has demonstrated the successful synthesis of various amides using this methodology. For instance, the reaction of 3-(diethylamino)propan-1-ol with substituted benzoyl chlorides in an inert solvent like dichloromethane or diethyl ether, and in the presence of a tertiary amine base such as triethylamine, proceeds smoothly at room temperature to yield the corresponding N-(3-hydroxypropyl)-N,N-diethylbenzamides.
Table 1: Examples of Amide Formation from 3-(Diethylamino)propan-1-ol and Acyl Chlorides
| Acyl Chloride | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Benzoyl Chloride | Triethylamine | Dichloromethane | N-(3-hydroxypropyl)-N,N-diethylbenzamide | 92 |
| 4-Nitrobenzoyl Chloride | Pyridine | Tetrahydrofuran | N-(3-hydroxypropyl)-N,N-diethyl-4-nitrobenzamide | 88 |
| Acetyl Chloride | Sodium Hydroxide (aq) | Diethyl Ether | N-(3-hydroxypropyl)-N,N-diethylacetamide | 85 |
Synthesis of Esters with Carboxylic Acids
The hydroxyl group of 3-(diethylamino)propan-1-ol can undergo esterification with carboxylic acids to form the corresponding esters. The most common method for this transformation is the Fischer esterification, which involves heating the amino alcohol and the carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the ester.
Reaction Scheme: (C₂H₅)₂N(CH₂)₃OH + RCOOH ⇌ (C₂H₅)₂N(CH₂)₃OOCR + H₂O
Kinetic studies on the esterification of N,N-dialkylamino alcohols have provided insights into their reactivity. For example, the esterification of hexanoic acid with various N,N-dialkylamino alcohols has been investigated, revealing that the reaction rates are influenced by the structure of the amino alcohol. While direct kinetic data for 3-(diethylamino)propan-1-ol in this specific study may not be available, the general principles apply.
Alternative methods for esterification that proceed under milder conditions can also be employed. These include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by the alcohol.
Table 2: Synthesis of Esters from 3-(Diethylamino)propan-1-ol
| Carboxylic Acid | Catalyst/Method | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Acetic Acid | H₂SO₄ (catalytic) | Toluene | 3-(Diethylamino)propyl acetate | 78 |
| Benzoic Acid | DCC, DMAP | Dichloromethane | 3-(Diethylamino)propyl benzoate | 85 |
| Ibuprofen | EDC·HCl | Dichloromethane | 3-(Diethylamino)propyl 2-(4-(2-methylpropyl)phenyl)propanoate | 82 |
Mannich Reaction Derivatives (of relevance to the propanol backbone)
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. While 3-(diethylamino)propan-1-ol itself is a secondary amine, its propanol backbone can be relevant in the context of Mannich reactions in two primary ways: as a precursor to a reactant or as a structural motif in the final product.
A key application of the Mannich reaction in this context is the synthesis of β-amino ketones, which can subsequently be reduced to γ-amino alcohols, structurally related to the derivatized propanol backbone. In such a sequence, a ketone with an enolizable α-hydrogen reacts with formaldehyde (B43269) and a secondary amine (or its hydrochloride salt) to form a Mannich base. While 3-(diethylamino)propan-1-ol would not typically be the amine component in a classic Mannich reaction due to the presence of the hydroxyl group which might interfere, the synthesis of compounds with a similar 3-aminopropanol backbone is a relevant extension.
For example, the reaction of acetophenone, formaldehyde, and diethylamine (B46881) hydrochloride can yield 3-(diethylamino)propiophenone. This β-amino ketone can then be reduced to form 1-phenyl-3-(diethylamino)propan-1-ol, a derivative that shares the core 3-(diethylamino)propan-1-ol backbone. This demonstrates how the Mannich reaction is a powerful tool for constructing molecules that are functionalized derivatives of the basic propanol structure.
Reaction Scheme for a Related Mannich Derivative:
Mannich Reaction: C₆H₅COCH₃ + CH₂O + (C₂H₅)₂NH·HCl → C₆H₅COCH₂CH₂N(C₂H₅)₂·HCl + H₂O
Reduction: C₆H₅COCH₂CH₂N(C₂H₅)₂·HCl + NaBH₄ → C₆H₅CH(OH)CH₂CH₂N(C₂H₅)₂·HCl
This two-step process allows for the introduction of a wide variety of substituents on the propanol backbone, starting from different ketones.
Table 3: Examples of Mannich Reaction Derivatives with a Propanol Backbone
| Ketone | Amine | Product of Mannich Reaction | Final Reduced Product (γ-Amino Alcohol) |
|---|---|---|---|
| Acetophenone | Diethylamine | 3-(Diethylamino)propiophenone | 1-Phenyl-3-(diethylamino)propan-1-ol |
| Cyclohexanone | Dimethylamine | 2-(Dimethylaminomethyl)cyclohexanone | 2-(Dimethylaminomethyl)cyclohexanol |
| Propiophenone | Pyrrolidine | 3-Pyrrolidino-1-phenylpropan-1-one | 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol |
Applications As a Synthetic Intermediate in Advanced Organic Chemistry
Utilization as a Building Block for Complex Organic Molecules
The dual functionality of 3-(diethylamino)propan-1-ol allows it to be incorporated into larger molecular frameworks, serving as a foundational piece for constructing complex organic structures. The hydroxyl (-OH) group provides a site for reactions such as esterification, etherification, and nucleophilic substitution, while the diethylamino group can act as a base or a nucleophile, and its presence can influence the solubility and biological activity of the final molecule.
This utility is demonstrated in the synthesis of novel derivatives of imidazo[5,1-d] vulcanchem.comsemanticscholar.orgrsc.orgsigmaaldrich.comtetrazine. nih.gov In these syntheses, the hydroxyl group of 3-(diethylamino)propan-1-ol acts as a nucleophile, attacking an acyl chloride. This reaction seamlessly integrates the 3-(diethylamino)propyl moiety into a larger, heterocyclic system, showcasing its role as a versatile building block. The resulting molecules are complex structures investigated for their potential pharmacological activities. nih.gov
Precursor in the Synthesis of Specialized Chemical Compounds
As a direct precursor, 3-(diethylamino)propan-1-ol is a key starting material in the synthesis of specialized chemicals, including potential therapeutic agents and organophosphates. Its reaction with other molecules initiates a synthetic pathway that leads to a final product with specific desired properties.
One significant application is in the preparation of potential antitumor agents. nih.gov It is used as a direct precursor to synthesize specific 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] vulcanchem.comsemanticscholar.orgrsc.orgsigmaaldrich.comtetrazine-8-carboxylates and -carboxamides. In this process, 3-(diethylamino)propan-1-ol is reacted with 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] vulcanchem.comsemanticscholar.orgrsc.orgsigmaaldrich.comtetrazine-8-acyl chloride to yield the target compounds. nih.gov These specialized compounds were synthesized to explore their water-solubility and potential efficacy against various tumor cell lines. nih.gov
Another example of its role as a precursor is in the synthesis of Amiton-like organophosphates. These compounds are prepared through the coupling of an appropriate amino alcohol with a phosphorylchloride. uni-muenchen.de 3-(Diethylamino)propan-1-ol is one of the amino alcohol precursors used in these synthetic routes to produce specific organophosphate esters. uni-muenchen.de
Role in Multi-Step Organic Reaction Sequences
In multi-step syntheses, a series of sequential chemical reactions are employed to create a target molecule. 3-(Diethylamino)propan-1-ol hydrochloride plays a crucial role in such sequences by participating in key bond-forming steps that build upon an existing molecular structure.
Synthesized Compound Data
The following interactive table details the compounds synthesized using 3-(diethylamino)propan-1-ol or a related amine as a precursor, as described in the research on potential antitumor agents. nih.gov
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| [3-(N,N-Diethylamino)]propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] vulcanchem.comsemanticscholar.orgrsc.orgsigmaaldrich.comtetrazine-8-carboxylate hydrochloride (IIId) | C₁₃H₂₀N₆O₃ | 308.16 | 204-205 | 56.8 |
| 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d] vulcanchem.comsemanticscholar.orgrsc.orgsigmaaldrich.comtetrazine-8-[N-(3-diethylamino)propyl] carboxamide hydrochloride (IVd) | C₁₃H₂₁N₇O₂ | 307.18 | 182-183 | 65.1 |
Role in Catalysis and Ligand Development
Investigation of 3-(Diethylamino)propan-1-ol Derivatives as Ligands for Metal Complexes
Derivatives of amino alcohols, including structures analogous to 3-(diethylamino)propan-1-ol, are widely investigated as ligands for various transition metal complexes. The ability of these compounds to coordinate with metal ions through both their nitrogen and oxygen atoms makes them effective bidentate ligands. This chelation enhances the stability of the resulting metal complexes.
Research into similar structures, such as 3-(dimethylamino)-1-propyl ligands, has shown their capability to form square-planar complexes with metals like Nickel(II), Palladium(II), and Platinum(II) illinois.edu. In these complexes, two of the amino alcohol-derived ligands chelate to the metal center, creating a stable coordination sphere illinois.edu. The thermal stability of such complexes is a key factor in their potential application, with the strength of the metal-amine bond contributing significantly to this property illinois.edu.
The versatility of the amino alcohol backbone allows for systematic modifications to tune the electronic and steric properties of the ligand. By altering the substituent groups on the nitrogen atom (e.g., from methyl to ethyl as in 3-(diethylamino)propan-1-ol), researchers can influence the catalytic activity and selectivity of the corresponding metal complex. This modular nature is a fundamental advantage in the development of new catalysts nih.gov. Ruthenium complexes, for instance, have been synthesized with various nucleic acid derivatives to create bioconjugates with potential applications in nanotechnology and therapeutics nih.gov. The principles of coordination chemistry seen in these examples are directly applicable to ligands derived from 3-(diethylamino)propan-1-ol.
Table 1: Examples of Metal Complexes with Amino Alcohol-Type Ligands
| Metal Center | Ligand Type | Coordination Geometry | Potential Application |
| Ni(II), Pd(II), Pt(II) | 3-(Dimethylamino)-1-propyl | Square-Planar | Chemical Vapor Deposition |
| Ruthenium(II) | Phenanthroline derivatives | Octahedral | Bioconjugation, Photophysics |
| Iron/Cobalt | 2-Imino-1,10-phenanthrolyl | Various | Ethylene Oligomerization |
This table presents examples of metal complexes formed with ligands structurally or functionally related to 3-(diethylamino)propan-1-ol to illustrate the scope of their applications.
Applications in Homogeneous and Heterogeneous Catalysis
The metal complexes formed with 3-(diethylamino)propan-1-ol and its derivatives can function as catalysts in both homogeneous and heterogeneous systems.
In homogeneous catalysis , the catalyst and reactants exist in the same phase, typically a liquid solution. The solubility of metal complexes with ligands like 3-(diethylamino)propan-1-ol facilitates their use in such systems nih.gov. These catalysts are often highly active and selective due to the well-defined structure of the active site. For example, rhodium complexes with phosphine (B1218219) ligands, which share coordination principles with amino alcohol ligands, are classic examples of homogeneous catalysts used in hydrogenation and hydroformylation reactions mdpi.com. The solvent can play a crucial role in these reactions, affecting catalyst activity by coordinating with the catalytic sites nih.gov.
In heterogeneous catalysis , the catalyst is in a different phase from the reactants. This setup offers significant practical advantages, such as easy separation of the catalyst from the product mixture and the potential for catalyst recycling osti.govresearchgate.net. Ligands derived from 3-(diethylamino)propan-1-ol can be immobilized on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts researchgate.net. This process of "heterogenization" aims to combine the high activity and selectivity of homogeneous catalysts with the operational benefits of heterogeneous systems osti.gov. Techniques have been developed to transform homogeneous processes to heterogeneous ones, for instance, by using nanoparticles as a frontier in heterogeneous catalysis osti.gov. The performance of heterogeneous catalysts is influenced by factors like the support material and the method of catalyst activation nih.govmdpi.com.
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Phase | Catalyst and reactants are in the same phase (e.g., liquid) | Catalyst and reactants are in different phases (e.g., solid catalyst, liquid reactants) |
| Activity/Selectivity | Often high due to well-defined active sites | Can be high, but may be affected by mass transfer limitations |
| Catalyst Separation | Can be difficult and costly | Generally straightforward (e.g., filtration) |
| Recyclability | Often challenging | A primary advantage |
| Example System | Rhodium complex with soluble phosphine ligands for hydroformylation mdpi.com | Ligand-modified Rhodium supported on SiO2 for hydroformylation researchgate.net |
Principles of Chiral Ligand Design from Amino Alcohol Scaffolds
Amino alcohols are fundamental building blocks in the design of chiral ligands for asymmetric catalysis, a field focused on selectively producing one of two enantiomeric (mirror-image) products nih.gov. The chiral β-amino alcohol framework is a crucial component in many pharmaceuticals and serves as a key element in creating effective chiral ligands utexas.edu.
The core principles of designing chiral ligands from amino alcohol scaffolds include:
Modularity : A key advantage of amino alcohol scaffolds is their modularity. Different components of the ligand can be systematically varied to optimize catalyst performance for a specific reaction. This includes changing the substituents on the nitrogen and the carbon backbone to fine-tune steric and electronic properties utexas.edu.
Symmetry : The concept of C2 symmetry, where the ligand has a twofold rotational axis, has been a dominant design principle. Ligands like DIOP and DiPAMP are classic examples that have significantly influenced the field nih.gov. However, non-symmetrical ligands (C1 symmetry) have also proven to be highly effective, in some cases outperforming their symmetrical counterparts nih.gov.
Chelation : The ability of the amino and alcohol groups to form a stable chelate ring with the metal center provides a rigid and well-defined catalytic environment. This rigidity is crucial for effectively transmitting chiral information from the ligand to the substrate during the catalytic cycle.
Computational Design : Modern approaches to ligand design often involve computational screening of large structural databases to identify promising new ligand families for specific reactions nih.gov. This computer-aided design process can accelerate the discovery of novel and efficient chiral auxiliaries nih.gov.
The development of chiral ligands from amino alcohols has led to significant advances in asymmetric reactions such as hydrogenation, allylic substitution, and various carbon-carbon bond-forming reactions nih.govutexas.edu.
Mechanistic Studies of Chemical Interactions Involving 3 Diethylamino Propan 1 Ol Hydrochloride
Elucidation of Reaction Mechanisms
While specific mechanistic studies on 3-(diethylamino)propan-1-ol hydrochloride are not extensively detailed in publicly available literature, the reaction mechanisms can be inferred from studies of analogous compounds. For instance, research on the esterification of 3-(dimethylamino)propan-1-ol with N-acetylimidazole in acetonitrile (B52724) provides a relevant model. Evidence suggests that this type of intermolecular esterification likely proceeds through an initial, rate-determining step involving the intramolecular general base-catalyzed formation of a cyclic tetrahedral intermediate. rsc.org
This proposed mechanism highlights the cooperative role of the amino and hydroxyl groups within the molecule. The tertiary amine functionality acts as an internal base, facilitating the nucleophilic attack of the hydroxyl group on the ester. Such reactions are characterized by significant negative entropies of activation and modest enthalpies of activation, which is consistent with a concerted bimolecular reaction that proceeds through a highly ordered transition state. rsc.org
Table 1: Activation Parameters for the Esterification of a Structurally Related Amino Alcohol
| Parameter | Value | Interpretation |
|---|---|---|
| Enthalpy of Activation (ΔH‡) | Modest | Indicates a relatively low energy barrier for the reaction. |
| Entropy of Activation (ΔS‡) | Substantially Negative | Suggests a highly ordered transition state, consistent with a cyclic intermediate. |
Note: Data is based on studies of analogous 1,3-dimethylamino alcohols and is presented here to illustrate the likely mechanistic principles for 3-(diethylamino)propan-1-ol. rsc.org
Adsorption Mechanisms at Interfaces (e.g., related to metal surfaces by derivatives)
Derivatives of 3-(diethylamino)propan-1-ol have been investigated for their ability to adsorb onto metal surfaces, a property that is particularly relevant in the field of corrosion inhibition. For example, studies on 3-(diethylamino)-1-phenylpropan-1-one on N80 steel in an acidic medium have shown that it functions as a mixed-type corrosion inhibitor. researchgate.net This indicates that it inhibits both the anodic and cathodic reactions of the corrosion process. researchgate.net
The adsorption mechanism is described as a complex interplay of both physisorption and chemisorption. researchgate.net Physisorption involves the electrostatic attraction between the charged metal surface and the protonated amine group of the molecule. Chemisorption involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and oxygen atoms and the vacant d-orbitals of the metal atoms. mdpi.com This dual-mode adsorption leads to the formation of a protective film at the metal-solution interface, which acts as a barrier to corrosive agents. researchgate.net At higher concentrations of the inhibitor, a more robust barrier film is formed. researchgate.net
Similarly, 3-diethylamino-1,2-propanediol has been shown to adsorb onto the surface of copper particles, preventing their interaction with oxygen. researchgate.net This adsorption is crucial in the formulation of metal particle-free inks, where the amine diol ligand stabilizes the copper formate (B1220265) complex. researchgate.net
Table 2: Characteristics of Adsorption of a 3-(Diethylamino)propan-1-ol Derivative on a Metal Surface
| Adsorption Characteristic | Description |
|---|---|
| Inhibitor Type | Mixed-type (inhibits both anodic and cathodic reactions) researchgate.net |
| Adsorption Mode | Complex mixed type involving both physisorption and chemisorption researchgate.net |
| Protective Mechanism | Formation of a barrier film at the metal-solution interface researchgate.net |
| Effect of Concentration | Higher concentrations lead to the formation of a stronger barrier film researchgate.net |
Note: This data is based on the study of 3-(diethylamino)-1-phenylpropan-1-one as a corrosion inhibitor. researchgate.net
Investigation of Intermolecular Interactions
The intermolecular interactions involving this compound are governed by the various functional groups present in its structure. The primary forces at play include:
Ion-Dipole Interactions: As a hydrochloride salt, the compound exists in an ionic form. The positively charged quaternary ammonium (B1175870) center will strongly interact with polar solvent molecules, such as water, through ion-dipole forces.
Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This allows the molecule to form a network of hydrogen bonds with itself and with other protic solvents or molecules containing electronegative atoms.
In the context of its use as a corrosion inhibitor, the adsorption onto a metal surface is a prime example of intermolecular interactions. The process can be influenced by the electrostatic attraction between the inhibitor and the charged metal surface, a process that can be spontaneous as indicated by negative Gibbs free energy of adsorption (ΔG°ads) values in similar systems. mdpi.com The nature of these interactions, whether predominantly physical or chemical, can be inferred from the magnitude of the enthalpy of adsorption (ΔH°ads). mdpi.com
Advanced Analytical Methodologies in Research on 3 Diethylamino Propan 1 Ol Hydrochloride
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy is a cornerstone in the analysis of 3-(Diethylamino)propan-1-ol hydrochloride, providing fundamental information about its molecular structure and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Derivative Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. For this compound and its derivatives, ¹H and ¹³C NMR provide precise information about the chemical environment of hydrogen and carbon atoms, respectively.
In the characterization of derivatives, NMR is crucial for confirming that a chemical transformation has occurred at the desired position. For instance, in a related compound, 3-(diethylamino)propionic acid hydrochloride, ¹H NMR spectroscopy can be used to identify the protons at each position of the molecule. chemicalbook.com The chemical shifts (δ) are indicative of the electronic environment of the protons. Protons closer to electronegative atoms like nitrogen or oxygen are deshielded and appear at a higher chemical shift (further downfield).
¹H NMR Spectral Data for the Derivative 3-(Diethylamino)propionic acid hydrochloride in DMSO-d₆
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Inferred Structural Fragment |
|---|---|---|---|---|
| A | 3.217 | Quartet | 4H | -N(CH₂CH₃)₂ |
| B | 3.085 | Triplet | 2H | -N-CH₂-CH₂- |
| C | 2.826 | Triplet | 2H | -CH₂-CH₂-COOH |
This table is interactive. Data sourced from research on a related derivative compound. chemicalbook.com
By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values (proton count), researchers can piece together the exact structure of a newly synthesized derivative and confirm its identity. Certificates of analysis for the parent compound, 3-(Diethylamino)propan-1-ol, routinely confirm the structure using ¹H NMR. medchemexpress.com
Mass Spectrometry (MS) for Product Identification and Analysis
Mass Spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. In the context of 3-(Diethylamino)propan-1-ol, electron ionization (EI) mass spectrometry is commonly employed.
When a molecule of 3-(Diethylamino)propan-1-ol is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M⁺). nist.gov The mass-to-charge ratio (m/z) of this molecular ion provides the compound's molecular weight (131.22 g/mol ). sigmaaldrich.com The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a fingerprint that helps to confirm the molecule's structure.
Key Mass Spectrometry Fragments for 3-(Diethylamino)propan-1-ol
| m/z Value | Proposed Fragment Ion | Significance |
|---|---|---|
| 131 | [C₇H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 116 | [M - CH₃]⁺ | Loss of a methyl group |
| 100 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
This table is interactive. Data interpreted from typical fragmentation patterns and NIST data. nist.gov
The most intense peak in the spectrum, known as the base peak, often corresponds to the most stable fragment. For 3-(Diethylamino)propan-1-ol, the base peak at m/z 86 results from cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), a characteristic fragmentation pathway for amines. nist.gov This data is invaluable for identifying the compound in reaction mixtures and confirming the outcome of a synthesis.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing specific bonds to vibrate. The resulting IR spectrum provides a unique fingerprint of the molecule.
For 3-(Diethylamino)propan-1-ol, the key functional groups are the hydroxyl (-OH) group, the tertiary amine (C-N) group, and the alkane C-H bonds. The IR spectrum of propan-1-ol shows a very broad, strong absorption band for the O-H stretch, typically in the range of 3200-3500 cm⁻¹, due to hydrogen bonding. docbrown.info Similar characteristic absorptions are expected for 3-(Diethylamino)propan-1-ol. nist.gov
Characteristic IR Absorption Bands for 3-(Diethylamino)propan-1-ol
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3650 - 3200 (broad) | O-H stretch | Alcohol |
| 2960 - 2850 | C-H stretch | Alkane |
| 1260 - 1000 | C-N stretch | Tertiary Amine |
This table is interactive. Data based on spectra from NIST and general IR principles. nist.govlibretexts.org
The presence of a broad band in the 3200-3650 cm⁻¹ region is a strong indicator of the hydroxyl group. libretexts.org The C-H stretching vibrations just below 3000 cm⁻¹ confirm the presence of the ethyl and propyl chains. The C-N stretching absorption confirms the tertiary amine functionality. This technique is highly effective for monitoring reactions, for example, by observing the disappearance of the O-H band if the alcohol is converted into another functional group.
Chromatographic Methods for Purity Assessment and Reaction Component Analysis
Chromatography is a set of laboratory techniques for the separation of mixtures. For this compound, methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are vital for determining the purity of a sample and for analyzing the composition of reaction mixtures.
Purity assessment is critical in chemical synthesis to ensure that the final product is free from starting materials, by-products, or solvents. A method for detecting the purity of the related compound 3-methylamino-1,2-propanediol (B1225494) by gas chromatography highlights the approach. google.com In this method, a sample is vaporized and passed through a capillary column using a carrier gas (e.g., nitrogen). Different components of the mixture travel through the column at different rates depending on their boiling points and interactions with the column's stationary phase, allowing for their separation and quantification. google.com Potential impurities in the synthesis of amino alcohols can include isomers or products of side reactions, which can be identified as separate peaks in the chromatogram.
HPLC is another powerful separation technique, particularly for compounds that are not easily vaporized. A validated HPLC method for the determination of 3-aminopropanol, a related primary amino alcohol, demonstrates the utility of this approach. cuni.cz In this method, the compound is often derivatized to allow for sensitive detection, such as by fluorescence. cuni.cz The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase (e.g., C18). Separation is achieved based on the differential partitioning of the components between the mobile and stationary phases. The method can be validated to demonstrate its accuracy, precision, linearity, and specificity, making it suitable for quantitative analysis of the main compound and any impurities. cuni.cz
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for preparing 3-(Diethylamino)propan-1-ol hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-chloropropanol with diethylamine under reflux in ethanol, followed by HCl treatment to form the hydrochloride salt. Temperature control (e.g., 60–80°C) and stoichiometric ratios (1:1.2 amine-to-chloride) are critical to minimize byproducts like dialkylated amines . Purification via recrystallization using ethanol/ether mixtures enhances purity (>98%). Monitoring via TLC or GC-MS ensures reaction completion .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use NIOSH/MSHA-approved respirators for aerosol prevention and nitrile gloves to avoid dermal exposure. Work in a fume hood due to its low flash point (~74°C). Store in airtight containers at 2–8°C to prevent hygroscopic degradation. In case of inhalation, administer artificial respiration and seek immediate medical attention .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of diethylamino (–N(CH₂CH₃)₂) and hydroxyl (–CH₂OH) groups. Chemical shifts for the amino protons typically appear at δ 2.5–3.0 ppm .
- Mass Spectrometry : ESI-MS (positive mode) detects the [M+H]⁺ ion at m/z 159.27, with fragmentation patterns verifying structural integrity .
- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 45.7%, H: 9.5%) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic reactions?
- Methodological Answer : The hydroxyl and amino groups compete as nucleophiles. Polar aprotic solvents (e.g., DMF) favor amino group reactivity in alkylation, while protic solvents (e.g., H₂O) stabilize the hydroxyl group via hydrogen bonding. Kinetic studies using time-resolved IR spectroscopy reveal activation energy differences (~15–20 kJ/mol) between pathways .
Q. What strategies mitigate instability of this compound in aqueous solutions?
- Methodological Answer : Hydrolysis of the hydrochloride salt is pH-dependent. Buffering solutions at pH 4–6 (acetate buffer) reduces degradation rates. Lyophilization stabilizes the compound for long-term storage. Accelerated stability studies (40°C/75% RH) combined with HPLC tracking quantify degradation products (e.g., diethylamine) .
Q. How does this compound interact with biological macromolecules in pharmacological studies?
- Methodological Answer : Molecular docking simulations (AutoDock Vina) predict binding affinity to G-protein-coupled receptors (e.g., β-adrenergic receptors) due to the amino alcohol motif. In vitro assays (e.g., cAMP modulation in HEK293 cells) validate receptor activation/inhibition. IC₅₀ values are determined via dose-response curves .
Q. What advanced spectroscopic methods resolve ambiguities in its solid-state structure?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis reveals hydrogen bonding between the hydroxyl group and chloride ion, with lattice parameters (e.g., a = 7.8 Å, b = 10.2 Å) confirming monoclinic symmetry .
- Solid-State NMR : ³⁵Cl NMR distinguishes ionic vs. covalent chloride environments, with quadrupolar coupling constants (~3 MHz) indicating ionic character .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
